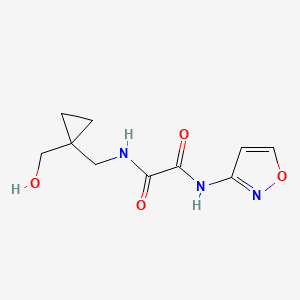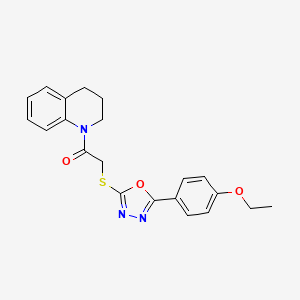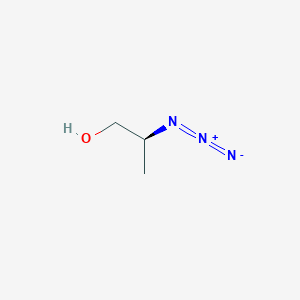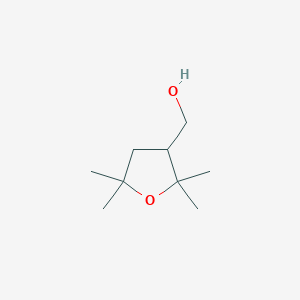
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C11H12ClN2O2S.HCl. It is also known as D-cycloserine hydrochloride and is commonly used in scientific research for its unique properties. D-cycloserine hydrochloride is a white, crystalline powder that is soluble in water and has a melting point of 152-154°C.
作用機序
D-cycloserine hydrochloride acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in learning and memory processes, and its dysfunction has been implicated in various neurological and psychiatric disorders. By enhancing the activity of the NMDA receptor, D-cycloserine hydrochloride may improve cognitive function and alleviate symptoms of these disorders.
Biochemical and Physiological Effects
D-cycloserine hydrochloride has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It also enhances the activity of the glutamate transporter, which is responsible for the uptake of glutamate, a key neurotransmitter involved in learning and memory processes.
実験室実験の利点と制限
One of the main advantages of D-cycloserine hydrochloride is its ability to enhance the efficacy of cognitive behavioral therapy, which is a non-invasive and cost-effective treatment for various psychiatric disorders. Additionally, it has a relatively low toxicity profile and is well-tolerated by most patients. However, its effects may be limited by its partial agonist activity, which may not be sufficient to fully activate the NMDA receptor.
将来の方向性
There are several potential future directions for the study of D-cycloserine hydrochloride. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, it may have neuroprotective effects and could be investigated for its potential use in the prevention or treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully elucidate the mechanisms of action of D-cycloserine hydrochloride and to identify potential therapeutic targets for its use in the treatment of various disorders.
Conclusion
In conclusion, D-cycloserine hydrochloride is a unique chemical compound that has been extensively studied for its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. Its partial agonist activity at the NMDA receptor makes it a promising candidate for enhancing the efficacy of cognitive behavioral therapy and improving cognitive function. However, further research is needed to fully understand its mechanisms of action and to identify potential therapeutic targets for its use in the treatment of these disorders.
合成法
The synthesis of D-cycloserine hydrochloride involves the reaction of D-serine with thionyl chloride to form D-serine chlorosulfonate. This intermediate is then reacted with 3-chlorobenzaldehyde to form 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione. Finally, the product is treated with hydrochloric acid to obtain D-cycloserine hydrochloride.
科学的研究の応用
D-cycloserine hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. It has been shown to enhance the efficacy of cognitive behavioral therapy for anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, it has been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and depression.
特性
IUPAC Name |
3-(2-aminoethyl)-5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S.ClH/c12-8-3-1-2-7(6-8)9-10(15)14(5-4-13)11(16)17-9;/h1-3,6,9H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQAPOAPCLUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)
![N-(3-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2627702.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2627716.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)

